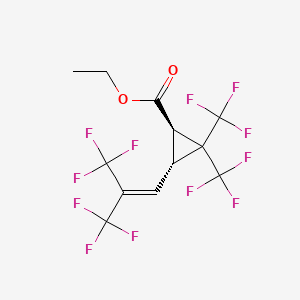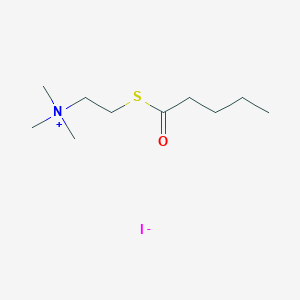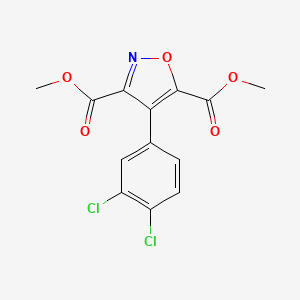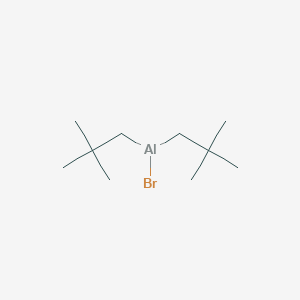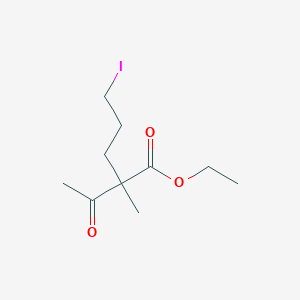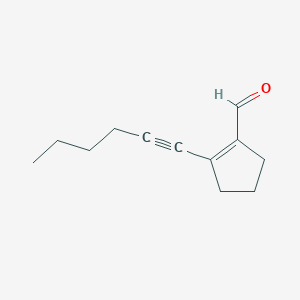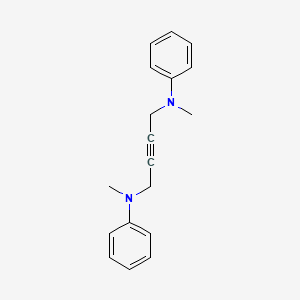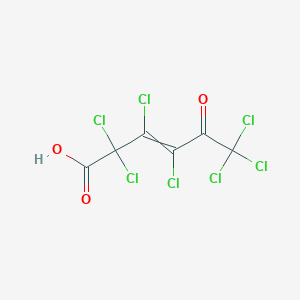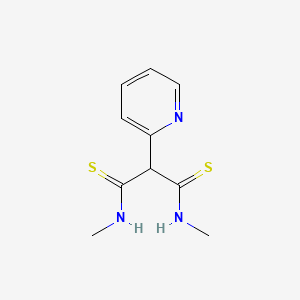
N~1~,N~3~-Dimethyl-2-(pyridin-2-yl)propanebis(thioamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Dimethyl-2-(pyridin-2-yl)propanebis(thioamide) is a chemical compound with a unique structure that includes a pyridine ring and two thioamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dimethyl-2-(pyridin-2-yl)propanebis(thioamide) typically involves the reaction of pyridine-2-carboxaldehyde with dimethylamine and a suitable thioamide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Dimethyl-2-(pyridin-2-yl)propanebis(thioamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide groups to thiols or amines.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N~1~,N~3~-Dimethyl-2-(pyridin-2-yl)propanebis(thioamide) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1,N~3~-Dimethyl-2-(pyridin-2-yl)propanebis(thioamide) involves its interaction with specific molecular targets and pathways. The thioamide groups can form coordination complexes with metal ions, which can influence various biochemical processes. Additionally, the pyridine ring can interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine
- N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine
Uniqueness
N~1~,N~3~-Dimethyl-2-(pyridin-2-yl)propanebis(thioamide) is unique due to its dual thioamide groups and the specific positioning of the pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
111149-63-4 |
|---|---|
Molecular Formula |
C10H13N3S2 |
Molecular Weight |
239.4 g/mol |
IUPAC Name |
N,N'-dimethyl-2-pyridin-2-ylpropanedithioamide |
InChI |
InChI=1S/C10H13N3S2/c1-11-9(14)8(10(15)12-2)7-5-3-4-6-13-7/h3-6,8H,1-2H3,(H,11,14)(H,12,15) |
InChI Key |
QIDGKDPHUCMTDF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)C(C1=CC=CC=N1)C(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


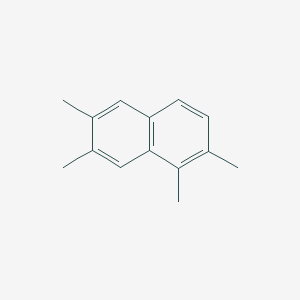
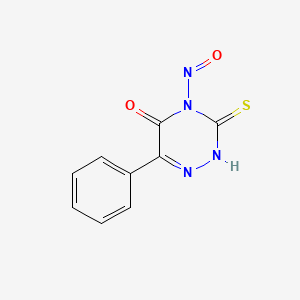
![Phenol, 2-[1-(4-hydroxyphenyl)butyl]-](/img/structure/B14326072.png)
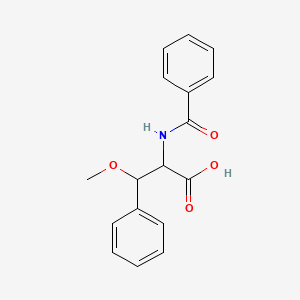
![6,8-Dioxabicyclo[3.2.1]octan-4-one](/img/structure/B14326085.png)
